molecular formula C11H16N2O B1490607 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol CAS No. 1565860-66-3

1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol

Cat. No.: B1490607
CAS No.: 1565860-66-3
M. Wt: 192.26 g/mol
InChI Key: NTCDTKVKRUSJMU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol is a substituted pyrazole derivative of significant interest in medicinal and organic chemistry research. Pyrazoles are five-membered heterocyclic compounds characterized by a ring with two adjacent nitrogen atoms, and they are widely recognized as privileged scaffolds in drug discovery . This specific compound features a cyclopentyl group at the 1-position and a cyclopropyl group at the 3-position of the pyrazole ring, a structural motif seen in other research compounds such as 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol . The presence of these aliphatic rings can significantly influence the molecule's lipophilicity, metabolic stability, and three-dimensional conformation, making it a valuable building block for developing structure-activity relationships . Pyrazole derivatives are frequently explored for their diverse pharmacological activities, which can include antimicrobial, anti-inflammatory, anticancer, and antiviral properties . The core pyrazole structure is found in several established pharmaceuticals, underscoring its importance in medicinal chemistry . The synthesis of such substituted pyrazoles typically involves cyclocondensation reactions, such as the reaction between an appropriate hydrazine derivative and a 1,3-difunctional carbonyl system . This compound is intended for use in non-human research applications only, serving as a key intermediate in organic synthesis or a potential pharmacophore in bioactivity screening studies. It is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets for proper handling and storage information.

Properties

IUPAC Name

2-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-7-10(8-5-6-8)12-13(11)9-3-1-2-4-9/h7-9,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCDTKVKRUSJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=C(N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its antiproliferative effects and potential mechanisms of action.

The compound's chemical structure can be represented as follows:

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

where xx, yy, and zz correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific molecular formula for this compound is C10H12N2OC_{10}H_{12}N_2O with a CAS number of 1565860-66-3.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions that form the pyrazole ring, followed by functional group modifications to introduce the cyclopentyl and cyclopropyl substituents.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM) Reference
SGC-7901 (Gastric)0.076 - 0.12
A549 (Lung)0.076 - 0.12
HT-1080 (Fibrosarcoma)0.076 - 0.12

These values indicate that the compound exhibits potent antiproliferative effects, comparable to known chemotherapeutic agents like combretastatin A4 (CA4), which has an IC50 range of 0.016 - 0.035 µM in similar assays.

The mechanism through which this compound exerts its biological effects appears to be related to its interaction with microtubules. Studies have shown that it disrupts tubulin polymerization, leading to a breakdown of microtubule networks within treated cells. This disruption is crucial for its antiproliferative activity, as microtubules play a vital role in cell division.

Immunofluorescence studies demonstrated that cells treated with this compound showed significant alterations in microtubule organization compared to control groups, indicating that tubulin is a primary molecular target for this class of compounds .

Structure-Activity Relationships (SAR)

The SAR studies have indicated that modifications on the pyrazole ring and the substituents at positions 1 and 3 significantly affect biological activity. For instance:

  • Substituent Variations : Compounds with larger or more polar groups at position C3 generally exhibited reduced activity.

This finding suggests that a balance between hydrophobicity and steric factors is critical for maintaining potency against cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Study on Anticancer Effects : A comprehensive study evaluated multiple pyrazole derivatives, including this compound, showing that compounds with specific structural features had enhanced antiproliferative effects against various cancer types .
  • Mechanistic Insights : Research focused on elucidating the binding interactions between pyrazole derivatives and tubulin revealed insights into how structural modifications could enhance or diminish activity .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a wide range of biological activities, making it a valuable candidate for drug development. Key areas of interest include:

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol, possess significant antimicrobial properties. Studies have reported effective inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against these pathogens .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, compounds in this class have shown IC50 values indicating significant growth inhibition across multiple cancer types, including lung and ovarian cancers . For example, one study highlighted the effectiveness of a related pyrazole compound against A549 (lung carcinoma) cells with an IC50 value of 5.94 µM .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The structural characteristics of this compound may contribute to this activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Synthesis and Mechanism of Action

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements focus on environmentally friendly synthetic routes that avoid hazardous reagents like methyl hydrazine, which have been traditionally used in pyrazole synthesis .

The mechanism of action for the pharmacological effects of this compound is believed to involve interaction with specific biological targets, including enzymes and receptors implicated in disease processes. For instance, some pyrazole derivatives act as inhibitors of tubulin polymerization, leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values < 12.5 mg/mL .
Study BAnticancer ActivityShowed significant cytotoxicity against A549 cells with an IC50 value of 5.94 µM .
Study CAnti-inflammatory EffectsInhibited pro-inflammatory cytokine production in vitro .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Boiling Point (°C) pKa
This compound 1: cyclopentyl, 3: cyclopropyl, 5: -OH C₁₁H₁₆N₂O 192.26 Not reported ~8–10*
(1-cyclopentyl-1H-pyrazol-5-yl)methanol 1: cyclopentyl, 5: -CH₂OH C₉H₁₄N₂O 166.22 327.2 14.35
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol 1: cyclopropylmethyl, 3: thiophen-3-yl, 5: -OH C₁₁H₁₂N₂OS 220.29 Not reported Not reported
3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol 1: isopropyl, 3: cyclobutyl, 5: -OH C₉H₁₄N₂O 166.22 Not reported Not reported
1-cyclopentyl-5-methyl-1H-pyrazol-3-amine 1: cyclopentyl, 3: -NH₂, 5: -CH₃ C₉H₁₅N₃ 165.24 Not reported Not reported

*Estimated based on hydroxyl group acidity in similar pyrazoles.

Substituent Effects on Reactivity and Solubility

  • Cyclopentyl vs. Cyclopropyl/Cyclobutyl Groups: Cyclopentyl (non-strained) substituents contribute to steric hindrance without significant ring strain, whereas cyclopropyl (highly strained) and cyclobutyl (moderately strained) groups may enhance reactivity in ring-opening or addition reactions . For example, the cyclopropyl group in the target compound could increase susceptibility to electrophilic attacks compared to the cyclobutyl analog in 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol.
  • Hydroxyl vs. Hydroxymethyl/Amino Groups: The hydroxyl group at position 5 in the target compound and 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the hydroxymethyl group in (1-cyclopentyl-1H-pyrazol-5-yl)methanol (pKa ~14.35 vs. ~8–10 for the hydroxyl analog) . The amino group in 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine may confer basicity, enabling salt formation under acidic conditions.
  • Heteroaromatic vs.

Preparation Methods

General Synthetic Approaches to Substituted Pyrazoles

Substituted pyrazoles, including 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol, are typically synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents. The pyrazole ring is formed by nucleophilic attack of hydrazine derivatives on carbonyl precursors, followed by ring closure and aromatization steps.

Key methods include:

Specific Preparation of this compound

While direct literature specifically naming the exact compound "this compound" is limited, the synthesis can be inferred from closely related pyrazole derivatives such as 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride and other cyclopropyl/cyclopentyl substituted pyrazoles.

Proposed synthetic route:

Step Reaction Type Reagents and Conditions Outcome
1 Preparation of cyclopropyl and cyclopentyl substituted hydrazine or carbonyl precursors Use of 3-cyclopropyl-3-oxopropanenitrile or cyclopentyl ketones Precursors with cyclopropyl and cyclopentyl groups ready for cyclization
2 Cyclocondensation reaction React substituted hydrazine with 1,3-dicarbonyl compound in ethanol under reflux (70-80°C), molar ratio hydrazine:carbonyl ~1:1.2 Formation of pyrazoline intermediate
3 Oxidative aromatization In situ oxidation using mild oxidants or catalytic copper triflate in ionic liquid medium Formation of aromatic pyrazole ring with cyclopentyl at N1 and cyclopropyl at C3
4 Purification Recrystallization from ethanol/water or chromatographic techniques Pure this compound with yields 60-82% depending on conditions

Detailed Reaction Conditions and Catalysts

  • Catalysts: Copper triflate combined with ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) has been reported to efficiently catalyze cyclocondensation and oxidation steps in pyrazole synthesis, allowing catalyst reuse over multiple cycles without significant activity loss.

  • Solvents: Ethanol is commonly used for reflux cyclization. Ionic liquids are employed for catalysis and oxidation steps, enhancing reaction rates and yields.

  • Temperature: Reflux temperatures of 70-80°C optimize yield and purity.

  • Oxidation: Aromatization can occur in situ without additional oxidants or using mild oxidants such as air or copper salts.

Yield and Purity Optimization

Parameter Effect on Yield/Purity Notes
Molar ratio hydrazine to carbonyl Optimal at ~1:1.2 Excess carbonyl precursor improves conversion
Temperature control 70-80°C optimal Higher temps may degrade sensitive groups
Catalyst loading 5-10 mol% copper triflate Balances efficiency and cost
Reaction time 2-4 hours typical Monitored by TLC or HPLC
Purification Recrystallization from ethanol/water Achieves ≥95% purity; HPLC and NMR used for confirmation

Structural Characterization of the Product

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic pyrazole proton peaks around δ 6.8–7.1 ppm.
    • Cyclopropyl methylene protons appear at δ 1.2–1.5 ppm.
    • Cyclopentyl protons appear as multiplets in the δ 1.0–2.0 ppm range.
  • Infrared (IR) Spectroscopy:

    • N–H stretching at 3300–3400 cm⁻¹.
    • C=N stretching around 1600 cm⁻¹ confirms pyrazole ring formation.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight (~159-180 g/mol depending on substituents).
    • Fragmentation patterns confirm cyclopropyl and cyclopentyl moieties.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Notes
Cyclocondensation of substituted hydrazines with 1,3-dicarbonyls Cyclopentyl ketone, cyclopropyl hydrazine Cu(OTf)2 + [bmim]PF6 Reflux EtOH, 70-80°C, 2-4 h 60-75 Common, scalable
1,3-Dipolar cycloaddition of diazocarbonyls Ethyl α-diazoacetate + substituted alkynes Zn(OTf)2 Room temp to reflux ~89 High regioselectivity
One-pot addition-cyclocondensation + oxidation Chalcones + arylhydrazines Cu(OTf)2 + ionic liquid One-pot, mild ~82 No external oxidant needed

Research Findings and Practical Considerations

  • The use of copper triflate and ionic liquids as catalysts offers environmentally benign and reusable catalyst systems, improving sustainability in pyrazole synthesis.

  • Reaction scalability is feasible by optimizing solvent volumes, catalyst loading, and temperature control, allowing batch sizes >10 g with consistent yields and purity.

  • Purification via recrystallization and chromatographic methods ensures removal of side products and unreacted starting materials, critical for downstream applications in medicinal chemistry.

  • Structural confirmation through combined NMR, IR, and MS techniques is essential for verifying substitution patterns, especially distinguishing cyclopentyl and cyclopropyl groups on the pyrazole ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol
Reactant of Route 2
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1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol

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